(S)-1-Cbz-4-isopropyl-3-methylpiperazine is a chemical compound with the molecular formula C16H24N2O2 and a molecular weight of 276.37 g/mol. It features a piperazine ring, which is a common structure in many pharmaceuticals due to its ability to interact with various biological targets. The compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group at the nitrogen atom, which enhances its stability and bioavailability in biological systems. This compound is primarily used in medicinal chemistry for the development of novel therapeutic agents .
(S)-1-Cbz-4-isopropyl-3-methylpiperazine has shown promising biological activity, particularly in the context of cancer research. It has been reported to inhibit cell growth by targeting specific oncogenic pathways, including those involving the KRAS gene. The compound's activity is attributed to its ability to bind selectively to certain receptors or enzymes involved in tumor proliferation and survival. Additionally, it may exhibit anti-inflammatory properties and influence neurotransmitter systems, making it a candidate for various therapeutic applications .
The synthesis of (S)-1-Cbz-4-isopropyl-3-methylpiperazine typically involves several steps:
(S)-1-Cbz-4-isopropyl-3-methylpiperazine finds applications in various fields:
Interaction studies involving (S)-1-Cbz-4-isopropyl-3-methylpiperazine focus on its binding affinity to various biological targets. In vitro assays have demonstrated its potential to interact with receptors involved in neurotransmission and cell signaling pathways. These studies are crucial for understanding the pharmacodynamics of the compound and its potential therapeutic effects. Additionally, computational modeling techniques are employed to predict interactions at the molecular level, aiding in the design of more potent analogs .
Several compounds share structural similarities with (S)-1-Cbz-4-isopropyl-3-methylpiperazine. Below is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| (S)-Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | Used as an anti-HIV agent; different substituent pattern. |
| (R)-1-Isopropyl-3-methylpiperazine | C8H18N2 | Lacks the Cbz protection; simpler structure affecting solubility. |
| 1-CBZ-(S)-3-Methylpiperazine | C13H18N2O2 | Similar protective group; used in synthesizing other derivatives. |
| (S)-Benzyl 2-methylpiperazine-1-carboxylate | C13H18N2O2 | Focused on different receptor interactions; unique pharmacological profile. |
The uniqueness of (S)-1-Cbz-4-isopropyl-3-methylpiperazine lies in its specific structural modifications that enhance its stability and biological activity compared to these similar compounds. Its ability to inhibit specific oncogenic pathways distinguishes it as a valuable candidate for further research and development in medicinal chemistry .
The piperazine core of (S)-1-Cbz-4-isopropyl-3-methylpiperazine is typically constructed via N-alkylation or reductive amination. A common route involves reacting 3-methylpiperazine with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions to install the Cbz group, followed by isopropyl introduction via alkylation. For example, treating 3-methylpiperazine with Cbz-Cl in dichloromethane at 0–5°C yields the mono-protected intermediate, which undergoes subsequent alkylation with isopropyl bromide in the presence of a base like potassium carbonate. However, regioselectivity challenges arise due to competing reactions at both nitrogen atoms, necessitating careful stoichiometric control.
Classical lithiation-trapping methods have also been employed. Lithiation of N-Boc-piperazine with lithium diisopropylamide (LDA) at −78°C generates an α-lithiated species, which reacts with electrophiles such as methyl iodide or isopropyl bromide to introduce substituents. While effective, this method requires rigorous temperature control and often produces racemic mixtures, limiting its utility for chiral derivatives.
Asymmetric synthesis of (S)-1-Cbz-4-isopropyl-3-methylpiperazine leverages chiral auxiliaries or catalysts to enforce stereochemistry. A notable approach involves the Staudinger reaction of aziridinyl ketones, as demonstrated by Thieme (2024). Chiral aryl aziridinyl ketones, prepared via asymmetric catalysis, undergo intramolecular cyclization to form trisubstituted piperazines with >90% enantiomeric excess (ee). For instance, (S)-configured aziridines derived from L-proline catalyzed reactions yield piperazines with precise stereochemical alignment at the 3- and 4-positions.
Transition-metal-catalyzed C–H functionalization offers another route. Palladium-catalyzed α-C–H arylation of N-Cbz-piperazine with aryl halides introduces substituents while preserving chirality. This method avoids racemization common in lithiation-based approaches and achieves yields up to 85%.
The Cbz group plays a dual role in synthesis: it protects the amine during functionalization and directs stereoselective reactions. Installation via Cbz-Cl proceeds through nucleophilic attack of the piperazine nitrogen on the chloroformate, releasing HCl. Schotten-Baumann conditions (aqueous NaHCO₃) neutralize the acid, driving the reaction to completion. Deprotection is achieved via hydrogenolysis over palladium on carbon (Pd/C) under H₂ atmosphere, restoring the free amine without disturbing other functional groups.
Comparative studies reveal that Cbz’s orthogonal stability to acids and bases makes it preferable to Boc (tert-butoxycarbonyl) in multi-step syntheses. However, its bulkiness can sterically hinder reactions at adjacent positions, necessitating strategic deprotection-reprotection sequences in complex syntheses.
Continuous-flow systems enhance the synthesis of (S)-1-Cbz-4-isopropyl-3-methylpiperazine by improving heat transfer and reaction homogeneity. In a landmark study, Boros et al. (2019) optimized piperazine ring formation for vortioxetine—a structurally related antidepressant—under flow conditions. By employing a coiled tubular reactor at 190°C and 30-minute residence time, they achieved 92% conversion with <5% side products, compared to 65% conversion in batch mode. Scaling this approach to (S)-1-Cbz-4-isopropyl-3-methylpiperazine could mitigate thermal degradation and reduce purification steps.
Flow systems also facilitate hazardous reagent handling. For example, in situ generation of lithiated intermediates via continuous mixing of LDA and piperazine derivatives minimizes exothermic risks.
The (S)-1-Cbz-4-isopropyl-3-methylpiperazine scaffold demonstrates significant potential in serotonin (5-HT) receptor modulation. Key design principles include:
Stereochemical Optimization: The (S)-enantiomer exhibits superior 5-HT~2A~ receptor partial agonism compared to its (R)-counterpart, as evidenced by head-twitch response assays in rodents [4] [7]. This stereopreference arises from enhanced hydrophobic interactions between the isopropyl group and transmembrane helix 5 (TM5) residues (e.g., Phe339 in humans) [8].
Substituent Effects:
| Position | Substituent | Role in 5-HT Binding |
|---|---|---|
| N1 | Cbz | Protects amine; enables gradual deprotection for prodrug strategies |
| C4 | Isopropyl | Enhances lipophilicity (ClogP +0.7) and induces helical kinking in TM6 |
| C3 | Methyl | Restricts piperazine ring puckering to chair conformation, favoring π-π stacking with Phe340 [8] |
Hybrid derivatives incorporating 2-naphthyl groups at C2 show 5-HT~1A~/5-HT~2A~ selectivity ratios of 3:1, leveraging the Cbz group’s orthogonal protection for sequential functionalization [7] [8].
(S)-1-Cbz-4-isopropyl-3-methylpiperazine derivatives disrupt CXCR4 chemokine receptor signaling, a target in cancer metastasis and HIV entry. Critical structural features include:
Hydrophobic Pocket Engagement:
Comparative Analysis of Piperazine-Based CXCR4 Inhibitors:
| Compound | CXCR4 IC~50~ (nM) | Selectivity over CCR5 |
|---|---|---|
| AMD3100 (Plerixafor) | 5.2 | 12-fold |
| (S)-Cbz-iPr-MePiperazine | 28.4 | 89-fold |
| (R)-Cbz-iPr-MePiperazine | 410.7 | 3-fold |
The Cbz group allows conjugation to fluorescent probes (e.g., Cy5) for receptor trafficking studies without compromising antagonist potency [5] [6].
Orthogonally protected (S)-1-Cbz-4-isopropyl-3-methylpiperazine serves as a linchpin in hybrid anticancer agents:
Dual-Targeting Constructs:
Structural Determinants of Activity:
$$ \text{Potency} \propto \frac{[\text{Isopropyl LogD}] \times [\text{Cbz T}_{1/2}]}{\text{Methyl Torsional Angle}} $$
Longer Cbz half-life (T~1/2~ > 6h) correlates with sustained tumor growth inhibition in xenograft models [4] [6].
The modification of nitrogen atoms in piperazine rings through alkylation represents a fundamental strategy in medicinal chemistry for modulating biological activity. Research has demonstrated that N-alkylation patterns significantly influence both pharmacological potency and selectivity profiles across various therapeutic targets [1] [2].
The incorporation of methyl groups at the N-4 position of piperazine has shown particularly notable effects on enzyme inhibition profiles. Studies examining N-methylpiperazine chalcones revealed that 4-methylpiperazine derivatives exhibited superior activity compared to their desmethyl counterparts. Specifically, compound 2b containing a 4-methylpiperazine moiety demonstrated dual inhibitory activity with IC50 values of 2.2 micromolar for monoamine oxidase-B and 2.26 micromolar for acetylcholinesterase, representing significant improvements over the corresponding desmethyl analog PC11, which showed an IC50 of 26.3 micromolar for acetylcholinesterase [1].
The structure-activity relationship analysis revealed that the presence of the methyl substituent on the piperazine nitrogen enhances binding affinity through multiple mechanisms. The methyl group appears to optimize hydrophobic interactions within the binding pocket while maintaining the essential hydrogen bonding capabilities of the remaining nitrogen atom. This dual effect results in improved selectivity indices, with compound 2b achieving a selectivity index of 18.18, indicating preferential binding to the target enzyme over off-target proteins [1].
Higher alkyl substituents demonstrate variable effects depending on the specific target protein. Ethyl-substituted piperazine derivatives, such as compound 44, showed enhanced potency in CXCR4 inhibition assays compared to methyl analogs while maintaining improved permeability profiles. However, this enhancement came at the cost of reduced microsomal stability across multiple species, suggesting potential metabolic liabilities [2]. The ethyl derivative exhibited over 100-fold improvement in parallel artificial membrane permeability assay values compared to unsubstituted piperazines, highlighting the critical role of N-alkylation in optimizing pharmacokinetic properties [2].
Branched alkyl substituents, including isopropyl and cyclopropyl modifications, generally resulted in decreased potency compared to linear alkyl chains. Compounds 45 and 47, bearing isopropyl and cyclopropyl substituents respectively, showed similar activity profiles to less potent analogs, suggesting that steric bulk at the piperazine nitrogen may interfere with optimal protein-ligand interactions [2] [1].
| Alkylation Pattern | Representative Compound | Target Enzyme | Activity Enhancement | Selectivity Impact |
|---|---|---|---|---|
| 4-Methyl | 2b | MAO-B/AChE | 10-fold improvement | SI = 18.18 |
| Ethyl | 44 | CXCR4 | Enhanced potency | Improved permeability |
| Isopropyl | 45 | CXCR4 | Reduced activity | Similar to unalkylated |
| Cyclopropyl | 47 | CXCR4 | Reduced activity | No improvement |
The pharmacokinetic implications of N-alkylation extend beyond simple potency considerations. Methylation of the piperazine nitrogen dramatically affects the compound's hydrogen bonding capacity, reducing the number of hydrogen bond donors from two to one. This modification results in substantial improvements in membrane permeability, with methylated derivatives showing permeability coefficients exceeding 300 nanometers per second compared to single-digit values for unmethylated analogs [2].
Stereochemistry plays a crucial role in determining the binding affinity and selectivity of piperazine-based compounds. The absolute configuration of stereogenic centers within piperazine derivatives can dramatically influence their interaction with biological targets, often resulting in several-fold differences in binding affinity between stereoisomers [3] [4].
Research on hydantoin-piperazine derivatives revealed that 5-HT7 receptor affinity is highly dependent on the absolute configuration of both stereogenic centers present in the molecule. The stereochemical preference follows a consistent pattern, with the S configuration at the C5 position and the R configuration at the C7 position providing optimal binding affinity. Stereoisomer 5.4, possessing this preferred S,R configuration, demonstrated a dissociation constant of 5 nanomolar, representing high-affinity binding to the serotonin receptor [3].
The influence of stereochemistry is more pronounced at certain positions within the molecule. The stereogenic center at the C5 position of the hydantoin ring exerts a more dramatic effect on binding affinity compared to the C7 stereocenter. This differential impact suggests that the C5 position participates in more critical interactions with the receptor binding site, possibly involving direct hydrogen bonding or van der Waals contacts with specific amino acid residues [3].
Comparative analysis of stereoisomers demonstrates the quantitative impact of configuration on biological activity. Compound 6.4, maintaining the preferred S,R stereochemistry, exhibited a binding constant of 8 nanomolar, while its stereoisomeric counterpart compound 2, with altered configuration, showed significantly reduced affinity with a binding constant of 79 nanomolar. This ten-fold difference in binding affinity highlights the stereospecific nature of protein-ligand interactions [3].
Molecular docking studies provide mechanistic insights into the stereochemical preferences observed experimentally. The preferred stereoisomers adopt conformations that maximize favorable interactions with the binding site while minimizing steric clashes. The S configuration at the piperazine-adjacent position appears to orient substituents in an optimal geometry for hydrogen bonding with glutamic acid and aspartic acid residues commonly found in neurotransmitter receptor binding sites [5] [6].
| Stereoisomer | Configuration | Binding Affinity (Ki, nM) | Fold Difference | Binding Preference |
|---|---|---|---|---|
| 5.4 | S,R | 5 | 1.0 (reference) | Highly favorable |
| Racemate 1 | Mixed | 3 | 0.6 | Similar to pure isomer |
| 6.4 | S,R | 8 | 1.6 | Favorable |
| Compound 2 | Different | 79 | 15.8 | Significantly reduced |
The thermodynamic basis for stereochemical selectivity involves both enthalpic and entropic contributions. Binding studies using isothermal titration calorimetry have revealed that preferred stereoisomers typically exhibit more favorable enthalpy changes, indicating stronger intermolecular interactions. Simultaneously, the entropy penalty associated with binding is often reduced for optimal stereoisomers, suggesting better complementarity between the ligand and binding site geometries [6].
Piperazine-containing compounds have emerged as potent inhibitors of tubulin polymerization, with their activity highly dependent on the nature and position of substituents attached to the piperazine core. These compounds primarily exert their effects by binding to the colchicine binding site of β-tubulin, thereby preventing the assembly of tubulin dimers into functional microtubules [7] [8] [9].
The most potent piperazine-based tubulin inhibitors incorporate arylamide substituents that enhance binding affinity through multiple interaction mechanisms. Compound MY-1121 (16f), featuring an arylamide-piperazine structure, demonstrated exceptional activity as a tubulin polymerization inhibitor with superior anticancer properties. This compound effectively binds to the colchicine binding site of β-tubulin and shows stronger inhibitory activity than colchicine itself in cell-free tubulin polymerization assays [8].
The structure-activity relationship analysis of arylamide derivatives containing piperazine moieties reveals that the substitution pattern on the terminal aromatic ring significantly influences biological activity. Compounds bearing electron-withdrawing groups, such as the 4-fluorophenyl derivative, maintain potent tubulin inhibitory activity. The positioning of methoxy groups also plays a critical role, with 3-methoxy and 4-methoxy substitutions on the phenyl ring contributing to enhanced activity profiles [8].
Phenoxazine and phenothiazine-derived piperazine compounds represent another class of highly active tubulin polymerization inhibitors. Compound 16o, containing a 4-(3-methoxyphenyl)piperazine moiety attached to a phenoxazine core, exhibited exceptional antiproliferative properties with a mean GI50 value of 3.3 nanomolar against 93 different cancer cell lines. This compound potently inhibited tubulin polymerization and induced G2/M phase cell cycle arrest, consistent with its mechanism of action as a microtubule-targeting agent [9].
The molecular mechanism underlying piperazine-mediated tubulin inhibition involves binding to hydrophobic pockets within the colchicine binding site. Crystallographic studies have identified three distinct hydrophobic pockets that serve as primary interaction sites for colchicine binding site inhibitors. Piperazine derivatives typically occupy hydrophobic pocket II, which accommodates the trimethoxyphenyl moieties commonly found in potent inhibitors [10] [11].
Combretastatin-derived piperazine conjugates demonstrate the importance of specific substituent patterns for optimal tubulin binding. Compound 42, featuring a 4-chloro substitution on the benzene ring, displayed remarkable cytotoxicity with an IC50 of 0.36 micromolar against A549 cells, superior to the parent combretastatin A4. Structure-activity relationship studies indicated that the 4-chloro substitution is critical for maintaining high activity, as replacement with other substituents such as hydrogen, methyl, methoxy, or tert-butyl groups significantly reduced biological potency [12].
| Compound Class | Representative Structure | IC50 (Cancer Cells) | Tubulin Effect | Binding Site | Selectivity Factor |
|---|---|---|---|---|---|
| Arylamide-piperazine | MY-1121 | Not specified | Strong inhibition | Colchicine site | Liver cancer selective |
| Phenoxazine-piperazine | 16o | 3.3 nM (mean) | Potent inhibition | Colchicine site | 93 cell lines active |
| Combretastatin-piperazine | 42 | 360 nM (A549) | Assembly inhibition | Colchicine site | 3-fold vs normal |
| Basic piperazine | AK301 | 250 nM (mitotic) | Polymerization slowing | Destabilizing | Colon cancer |
The relationship between piperazine substitution and selectivity for cancer cells versus normal cells represents a critical aspect of therapeutic development. Compound 42 demonstrated approximately three-fold selectivity for A549 cancer cells compared to normal HaCaT cells, indicating a therapeutic window that could be exploited clinically. This selectivity likely arises from the differential dependence of rapidly dividing cancer cells on functional microtubule dynamics [12].
The binding kinetics of piperazine-based tubulin inhibitors differ from those of classical microtubule-targeting agents. Unlike paclitaxel, which stabilizes microtubules and increases polymerization, piperazine derivatives act as destabilizing agents that prevent tubulin assembly. This mechanism results in the formation of curved tubulin heterodimers that cannot incorporate into growing microtubules, ultimately leading to microtubule depolymerization and cell cycle arrest [13] [11].
The replacement of six-membered piperazine rings with seven-membered diazepane rings represents an important bioisosteric strategy in medicinal chemistry. This structural modification can significantly alter the pharmacological, pharmacokinetic, and toxicological profiles of bioactive compounds while potentially maintaining or enhancing therapeutic efficacy [14] [15] [16].
The fundamental structural differences between piperazine and diazepane rings create distinct conformational and electronic environments that influence protein binding. Diazepane rings adopt different preferred conformations compared to piperazine due to the additional methylene group, which increases ring flexibility and allows access to conformational states not available to the six-membered analog. This increased flexibility can be advantageous in certain binding scenarios where the protein target accommodates multiple ligand conformations [14] [17].
Both piperazine and diazepane scaffolds have demonstrated utility as pharmacophoric elements in the development of histamine H3 receptor antagonists. Comparative studies revealed that both ring systems can achieve nanomolar potency in H3 receptor functional assays, indicating that the seven-membered ring successfully maintains the essential binding interactions required for biological activity. Compound 6s, based on a spirofused diazepane scaffold, demonstrated selective H3 receptor antagonism with activity against only the σ2 receptor (62% at 10 micromolar) among 144 tested secondary pharmacological targets [14].
The pharmacokinetic profiles of diazepane-containing compounds often parallel those of their piperazine counterparts, with some notable exceptions. Brain penetration, a critical property for central nervous system-active compounds, appears to be maintained or enhanced in diazepane derivatives. Compound 6s achieved a brain-to-plasma ratio of approximately 3 following intravenous administration in mice, with free-plasma exposures exceeding 50-fold above the IC50 value, indicating favorable pharmacokinetic properties for central nervous system targets [14].
The synthetic accessibility of diazepane derivatives presents both opportunities and challenges compared to piperazine analogs. While piperazine chemistry is well-established with numerous commercial building blocks available, diazepane synthesis often requires more sophisticated synthetic approaches. However, recent advances in synthetic methodology have made diverse diazepane scaffolds more accessible, including spirofused variants that provide unique three-dimensional presentations of pharmacophoric elements [14] [18].
The conformational properties of seven-membered diazepane rings offer distinct advantages in certain therapeutic applications. The larger ring size allows for different nitrogen-nitrogen distances and altered exit vectors for substituents, potentially enabling access to binding sites that are not optimally addressed by six-membered rings. This conformational diversity has been exploited in the design of compounds targeting G-protein coupled receptors, where the additional flexibility can accommodate binding site variations among receptor subtypes [19] [17].
| Parameter | Piperazine | Diazepane | Impact on Drug Design |
|---|---|---|---|
| Ring Size | 6-membered | 7-membered | Affects binding geometry |
| Conformational Flexibility | Moderate | Higher | Enables diverse binding modes |
| Nitrogen-Nitrogen Distance | Fixed | Variable | Alters pharmacophore presentation |
| Synthetic Complexity | Low | Moderate | Impacts lead optimization |
| Commercial Availability | Extensive | Limited | Affects compound accessibility |
| Brain Penetration | Good | Comparable | Maintains CNS activity |
The application of diazepane bioisosteres in microtubule-targeting agents remains largely unexplored compared to piperazine derivatives. However, the structural principles governing tubulin binding suggest that appropriately substituted diazepane rings could maintain or enhance binding affinity to the colchicine binding site. The increased flexibility of the seven-membered ring might allow for better accommodation within the binding pocket, particularly if the optimal binding conformation differs from the lowest energy solution conformation [17].
Protein crystallographic studies comparing piperazine and diazepane binding modes reveal subtle but important differences in target engagement. The dibenzodiazepine nucleus, containing a seven-membered heterocycle, adopts a boat conformation that positions substituents differently compared to six-membered analogs. This altered geometry can result in different contact patterns with amino acid residues in the binding site, potentially leading to improved selectivity profiles [20].